molecular formula C17H17BrN2O2S B5121472 N-[(4-bromophenyl)carbamothioyl]-4-propoxybenzamide

N-[(4-bromophenyl)carbamothioyl]-4-propoxybenzamide

Cat. No.: B5121472
M. Wt: 393.3 g/mol
InChI Key: BAWXJJWWAXYSDQ-UHFFFAOYSA-N
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Description

N-[(4-bromophenyl)carbamothioyl]-4-propoxybenzamide is a chemical compound with the molecular formula C14H11BrN2OS It is known for its unique structure, which includes a bromophenyl group, a carbamothioyl group, and a propoxybenzamide group

Preparation Methods

The synthesis of N-[(4-bromophenyl)carbamothioyl]-4-propoxybenzamide typically involves the reaction of 4-bromoaniline with 4-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with a thiol to form the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[(4-bromophenyl)carbamothioyl]-4-propoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[(4-bromophenyl)carbamothioyl]-4-propoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[(4-bromophenyl)carbamothioyl]-4-propoxybenzamide involves its interaction with specific molecular targets in cells. For example, its antimicrobial activity may be due to its ability to inhibit the function of bacterial enzymes or disrupt bacterial cell membranes. In cancer research, it may act by interfering with cell signaling pathways that regulate cell growth and proliferation.

Comparison with Similar Compounds

N-[(4-bromophenyl)carbamothioyl]-4-propoxybenzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(4-bromophenyl)carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2S/c1-2-11-22-15-9-3-12(4-10-15)16(21)20-17(23)19-14-7-5-13(18)6-8-14/h3-10H,2,11H2,1H3,(H2,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWXJJWWAXYSDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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